

Technical Guide: Spectral Analysis of 1,4-Bis(bromomethyl)benzene

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Compound of Interest

Compound Name: 1,4-Bis(bromomethyl)benzene

Cat. No.: B118104

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CAS Registry Number: 623-24-5 Molecular Formula: $C_8H_8Br_2$ Molecular Weight: 263.96 g/mol

This document provides a comprehensive overview of the key spectral data for **1,4-Bis(bromomethyl)benzene**, an important intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Spectroscopic Data Summary

The following tables summarize the quantitative spectral data for **1,4-Bis(bromomethyl)benzene**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.37	Singlet	4H	Aromatic protons (Ar-H)
4.48	Singlet	4H	Methylene protons (-CH ₂ Br)

Solvent: CDCl₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
138.1	Quaternary aromatic carbons (C-1, C-4)
129.6	Aromatic methine carbons (CH-2,3,5,6)
33.0	Methylene carbons (-CH ₂ Br)

Solvent: CDCl₃[\[1\]](#)

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
1625	Weak	C=C Aromatic Ring Stretch
1433 - 1456	Weak-Medium	Aromatic Ring Vibrations
1211 - 1221	Strong	C-H in-plane bending
738 - 766	Strong	C-H out-of-plane bending (para-disubstituted)
568	Medium-Strong	C-Br Stretch

Sample Preparation: KBr pellet

Mass Spectrometry (Electron Ionization) Data

m/z Ratio	Interpretation
262, 264, 266	Molecular ion peak cluster [M] ⁺ (due to Br isotopes)
183, 185	Fragment ion [M-Br] ⁺
104	Base Peak, fragment ion [M-2Br] ⁺ or tropylium-like ion

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1,4-Bis(bromomethyl)benzene** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Transfer the solution to a clean 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher). For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet):** Grind a small amount (1-2 mg) of **1,4-Bis(bromomethyl)benzene** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

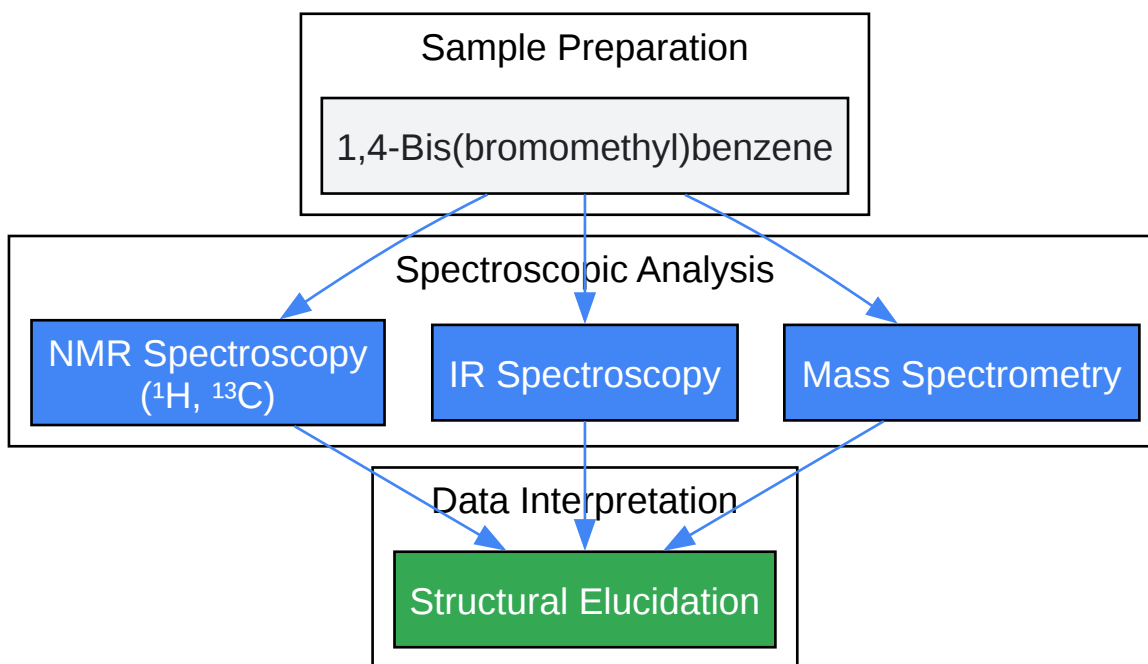
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of **1,4-Bis(bromomethyl)benzene** into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before ionization.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy (typically 70 eV) to generate charged fragments.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the typical workflow for the comprehensive spectral characterization of a chemical compound like **1,4-Bis(bromomethyl)benzene**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. rsc.org [rsc.org]

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